molecular formula C12H14BrNO2 B13279665 Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate

Cat. No.: B13279665
M. Wt: 284.15 g/mol
InChI Key: LUMNNGQCPSHNSU-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . It is a versatile building block used in various research and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and subsequent esterification. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a bromophenyl group. The presence of the bromine atom at the 3-position of the phenyl ring enhances the compound's reactivity and biological interactions. Its molecular formula is C12H14BrN O2, with a molecular weight of approximately 284.15 g/mol.

1. Anticancer Activity

Research has indicated that various pyrrolidine derivatives exhibit anticancer properties. This compound's structural similarity to other known anticancer agents suggests potential effectiveness against cancer cell lines. For instance, studies on related compounds have shown promising results against A549 human lung adenocarcinoma cells, indicating that modifications in the pyrrolidine structure can influence cytotoxicity and selectivity towards cancerous cells .

2. Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. The bromophenyl substituent may enhance the binding affinity to bacterial targets, potentially leading to improved efficacy against multidrug-resistant strains of bacteria . Comparative studies have shown that similar compounds exhibit varying levels of activity against pathogens such as Staphylococcus aureus, suggesting that this compound could possess significant antimicrobial properties .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, insights from related pyrrolidine compounds indicate that modifications in structure can lead to variations in brain permeability and overall bioavailability . For example, compounds with similar structures have demonstrated varying concentrations in brain tissue after administration, which is essential for targeting central nervous system disorders.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other pyrrolidine derivatives:

Compound NameMolecular FormulaNotable Features
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2Different bromine positioning; distinct biological profile
Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2Stereochemical variations influencing activity
Methyl(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2Structural isomer; potential for different reactivity patterns

This table illustrates how variations in bromine positioning and stereochemistry can significantly impact the pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which pyrrolidine derivatives exert their biological effects. For example, certain derivatives have been shown to inhibit specific enzymes related to cancer proliferation or bacterial resistance mechanisms . These findings underscore the importance of further research into this compound to determine its specific biological targets and mechanisms of action.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-3-7-14-12)9-4-2-5-10(13)8-9/h2,4-5,8,14H,3,6-7H2,1H3

InChI Key

LUMNNGQCPSHNSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN1)C2=CC(=CC=C2)Br

Origin of Product

United States

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